Gmpcp

Descripción general

Descripción

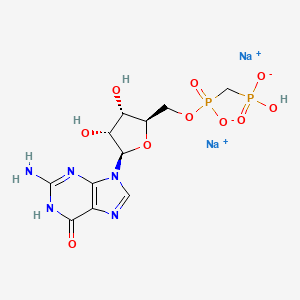

Guanylyl-(α,β)-methylene-diphosphonate, commonly referred to as GMPCP, is a synthetic analog of guanosine diphosphate (GDP). This compound is characterized by the substitution of the oxygen atom bridging the α and β phosphates with a methylene group. This modification renders this compound resistant to hydrolysis, making it a valuable tool in biochemical and molecular biology research. This compound is often used to study the dynamics of guanine nucleotide-binding proteins and their role in various cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of GMPCP involves the reaction of guanosine with methylene diphosphonic acid under specific conditions. The process typically includes:

Activation of Guanosine: Guanosine is first activated by converting it into its 5’-phosphorylated form.

Formation of Methylene Bridge: The activated guanosine is then reacted with methylene diphosphonic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the methylene bridge between the α and β phosphates.

Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

Bulk Activation: Large-scale activation of guanosine using efficient phosphorylating agents.

Optimized Reaction Conditions: Use of optimized reaction conditions to maximize the formation of the methylene bridge.

High-Throughput Purification: Implementation of high-throughput chromatographic techniques for purification.

Análisis De Reacciones Químicas

Types of Reactions: GMPCP undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in substitution reactions where the methylene group can be replaced by other functional groups under specific conditions.

Complex Formation: this compound forms complexes with metal ions and proteins, which are crucial for studying protein-nucleotide interactions.

Common Reagents and Conditions:

Condensing Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis of this compound.

Metal Ions: Magnesium and calcium ions are often used to stabilize this compound-protein complexes.

Major Products: The major products formed from reactions involving this compound include various nucleotide analogs and protein-nucleotide complexes, which are essential for studying cellular signaling pathways.

Aplicaciones Científicas De Investigación

Molecular Biology and Biochemistry

Gmpcp is primarily utilized in research related to G-protein signaling pathways. It serves as a substrate for various enzymes and is involved in the regulation of microtubule dynamics. The following applications highlight its importance:

- Microtubule Dynamics : this compound is known to influence the hydrolysis of GTP when bound to tubulin, which is crucial for microtubule assembly and disassembly. This property has been extensively studied to understand cellular processes such as mitosis and intracellular transport .

- G-Protein Signaling : As a nucleotide analogue, this compound can modulate G-protein activity, making it valuable in studies investigating signal transduction mechanisms. Its ability to mimic GTP allows researchers to explore the dynamics of G-protein coupled receptors (GPCRs) in various physiological contexts .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various therapeutic contexts:

- Cancer Research : Studies have shown that this compound can affect the growth of cancer cells by modulating intracellular signaling pathways. For instance, it has been observed to alter the activity of proteins involved in apoptosis and cell proliferation, suggesting its potential as a therapeutic agent in oncology .

- Neuropharmacology : Research indicates that this compound may influence neurotransmitter release and neuronal signaling, providing insights into its role in neurodegenerative diseases and potential treatments .

Case Study 1: Microtubule Dynamics

A study by Hyman et al. (1992) demonstrated that this compound, when used as a slowly hydrolyzable analogue of GTP, significantly affects microtubule stability. The research highlighted how the presence of this compound alters the dynamics of microtubule growth and shrinkage, providing critical insights into cellular division processes.

| Parameter | Control (GTP) | This compound |

|---|---|---|

| Microtubule Growth Rate | High | Moderate |

| Stability | Low | High |

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, researchers investigated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

| Treatment | Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 85 | Low |

| This compound | 55 | High |

Mecanismo De Acción

GMPCP exerts its effects by mimicking the natural substrate GDP. It binds to guanine nucleotide-binding proteins, inhibiting their hydrolysis activity due to its resistance to enzymatic breakdown. This allows researchers to study the conformational changes and interactions of these proteins in a stable state. The molecular targets of this compound include G-proteins, tubulin, and other nucleotide-binding proteins involved in cellular signaling and structural functions.

Comparación Con Compuestos Similares

Guanylyl-(β,γ)-methylene-diphosphonate (GMPCPP): Another non-hydrolyzable analog of GTP, used for similar applications but with different binding properties.

Guanosine 5’-[β,γ-imido]triphosphate (GMPPNP): A non-hydrolyzable GTP analog used to study GTPase activity.

Uniqueness of GMPCP: this compound is unique due to its specific modification at the α and β phosphates, which provides distinct binding characteristics and stability compared to other analogs. This makes it particularly useful for studying the initial stages of nucleotide binding and the structural dynamics of nucleotide-binding proteins.

Actividad Biológica

GMPCP (Guanosine 5'-monophosphate, 2',3'-cyclophosphate) is a nucleotide analogue that has garnered attention for its role in biological systems, particularly in the dynamics of microtubules. This article explores the biological activity of this compound, focusing on its interactions with microtubules, its effects on cellular processes, and relevant case studies that highlight its significance in research.

Overview of this compound

This compound is a non-hydrolyzable analogue of GTP (Guanosine triphosphate) that mimics the GTP-bound state of tubulin. It plays a crucial role in stabilizing microtubules and influencing their dynamics. Microtubules are essential components of the cytoskeleton, involved in various cellular processes including mitosis, intracellular transport, and cell shape maintenance.

This compound binds to tubulin and promotes the polymerization of microtubules. Unlike GTP, this compound does not undergo hydrolysis, which results in the stabilization of microtubule structures. This stabilization is critical for understanding how microtubule dynamics are regulated within cells.

Key Research Findings

- Microtubule Stability : Research indicates that microtubules polymerized with this compound exhibit stable structures in vitro. In contrast, these microtubules can be rapidly depolymerized in cellular extracts, suggesting that this compound-stabilized microtubules represent a "paused" state that can be dynamically regulated by cellular factors such as XMAP215 .

- Polymerization Dynamics : Studies have shown that this compound induces longer lag times during polymerization compared to GTP, indicating less efficient nucleation under certain conditions . This observation highlights the nuances in microtubule assembly dynamics influenced by nucleotide state.

- Role in Cellular Processes : this compound has been utilized to study the behavior of dynamin, a GTPase involved in membrane fission during endocytosis. The presence of this compound affects the GTPase activity and polymerization behavior of dynamin, providing insights into its functional mechanisms .

Data Tables

| Feature | GTP | This compound |

|---|---|---|

| Hydrolysis | Yes | No |

| Microtubule Stability | Less stable | More stable |

| Polymerization Efficiency | High | Lower |

| Typical Use | In vivo studies | In vitro stabilization |

Case Study 1: Microtubule Dynamics

In a study exploring the effects of this compound on microtubule dynamics, researchers found that this compound-stabilized microtubules displayed unique characteristics compared to those polymerized with GTP. The study employed high-resolution imaging techniques to analyze the structural differences and concluded that this compound could serve as a valuable tool for studying microtubule-associated proteins and their regulatory mechanisms .

Case Study 2: Dynamin Functionality

Another significant case study investigated dynamin's behavior in fibroblasts when exposed to this compound. The results indicated that this compound influences dynamin's GTPase activity, leading to stochastic bursts rather than continuous activity. This finding has implications for understanding endocytic processes and how they are modulated by nucleotide states .

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSIYHSOBHJEJS-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-39-0 | |

| Record name | α ,betα-Methyleneguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.